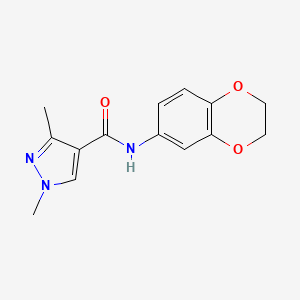

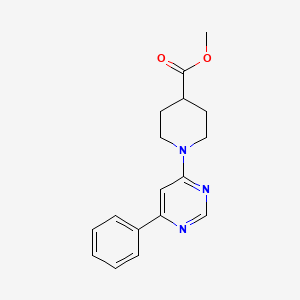

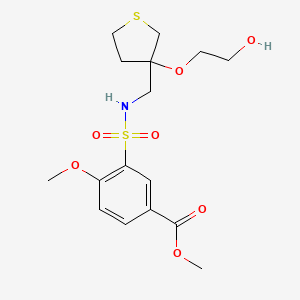

Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate" is not directly studied in the provided papers. However, related compounds with structural similarities have been investigated, which can provide insights into the potential characteristics of the compound . For instance, the study of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) involves a pyrimidine derivative, which shares a phenylpyrimidin moiety with the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including Michael addition and cyclization processes. For example, a novel quinolinone derivative with a piperidinyl moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the synthesis of a chiral piperidine-related alkaloid was achieved through a double asymmetric allylboration followed by aminocyclization and carbamation . These methods could potentially be adapted for the synthesis of "Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate."

Molecular Structure Analysis

Crystal and molecular structures of compounds are often determined using X-ray diffraction and quantum chemical DFT analysis. The molecular structure is then compared to the optimized geometry obtained from DFT calculations, as seen in the study of a diethyl 4,4′-disulfanediylbis compound . Similarly, the crystal structure of a methyl benzo[d]imidazole derivative was determined, which could provide insights into the structural aspects of the compound .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be complex, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a relay catalytic cascade reaction . The reactivity of such compounds can be influenced by the presence of different functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the vibrational characteristics of a compound can be studied through IR and Raman spectra, as demonstrated in the analysis of diethyl 4,4′-disulfanediylbis compound . The fluorescence properties of piperidine derivatives are also of interest, with some compounds exhibiting high fluorescence in solution . Additionally, thermal analyses can provide information on the stability and degradation pathways of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds has been developed, showing anti-proliferative activities against certain cancer cell lines. These compounds were synthesized via an efficient multi-component one-pot synthesis, demonstrating the chemical versatility of pyrimidine derivatives (Parveen et al., 2017).

- Another study reported the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for high potency and selectivity, illustrating the potential therapeutic applications of structurally related compounds (Thalji et al., 2013).

Biological Evaluation

- The exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors revealed that N-phenyl derivatives possess broad potency against resistant mutant viruses, signifying the therapeutic potential of these compounds in antiviral therapies (Tang et al., 2010).

- Derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine were synthesized and tested for binding affinity to human histamine H3 receptors, identifying compounds with high affinity and selectivity, suggesting their use in developing potential treatments for disorders related to the histamine H3 receptor (Sadek et al., 2014).

Application in Drug Development

- Novel pyrazolopyrimidine derivatives were synthesized and investigated for their anticancer and anti-5-lipoxygenase agents, indicating the potential of pyrimidine derivatives in developing therapies for cancer and inflammatory diseases (Rahmouni et al., 2016).

Eigenschaften

IUPAC Name |

methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-17(21)14-7-9-20(10-8-14)16-11-15(18-12-19-16)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLKLNLEWKRQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

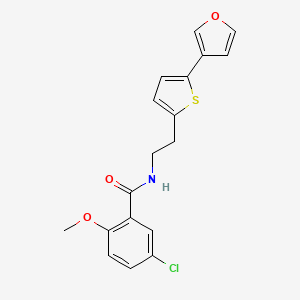

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

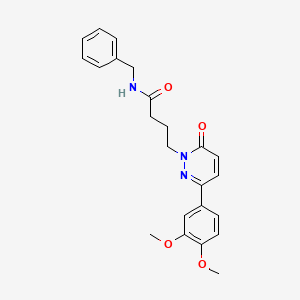

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

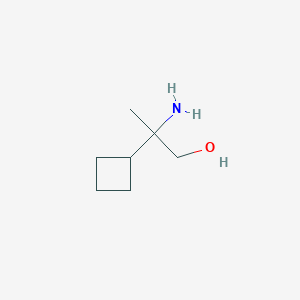

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)